molecular formula TiSi2<br>Si2Ti B078298 Titanium disilicide CAS No. 12039-83-7

Titanium disilicide

Cat. No.: B078298
CAS No.: 12039-83-7
M. Wt: 104.04 g/mol
InChI Key: DFJQEGUNXWZVAH-UHFFFAOYSA-N
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Description

Titanium disilicide, also known as this compound, is a useful research compound. Its molecular formula is TiSi2 and its molecular weight is 104.04 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Inorganic Chemicals - Acids - Acids, Noncarboxylic - Silicic Acid - Silicates - Supplementary Records. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Semiconductor Industry : TiSi2 is extensively used in semiconductor circuits for interconnection. A self-aligning method, where titanium is sputtered on silicon followed by heat treatment, is commonly employed to form Titanium disilicide. This method ensures the formation of this compound only in silicon windows, not on silicon dioxide, enhancing the efficiency of the process. Modifications like depositing a thin silicon layer on top of titanium can suppress the loss of titanium to non-conducting layers during silicidation, thus improving the quality of the this compound formed (Jongste, Prins, & Janssen, 1989).

  • Barrier Structures : this compound is used as a sublayer in barrier structures to prevent the outdiffusion of boron from titanium boride into the semiconductor device. The low resistance C54 TiSi2 layer formed by post-deposition vacuum annealing shows potential for improved semiconductor performance (Sade, Pelleg, & Ezersky, 1997).

  • Field Emission : Due to its excellent conductivity and high melting point, this compound is being explored for field-emission applications. TiSi2 thin films synthesized on silicon wafers have shown promising field-emission behavior, suggesting potential use in various electronic applications (Hu et al., 2010).

  • Radiative Processing : Fast radiative processing of titanium metal thin films deposited on single-crystal silicon wafers has been used to obtain this compound thin films. The process involves radiation from high-intensity lamps and results in films with low resistivity and smooth surfaces, indicating high-quality this compound formation (Santiago, Wei, & Spiegel, 1984).

  • Metallization and Interconnection in Microelectronics : this compound is crucial as a material for metallization and interconnection on silicon-based integrated circuits due to its low resistivity, stability, and compatibility with silicon processing. The transformation from different phases of this compound during thermal treatments significantly influences its application in electronic devices (Jongste, Janssen, & Radelaar, 1990).

  • Photoelectric Devices : TiSi2 thin films have potential applications in photoelectric devices due to their fine field-emission performance and convenient, low-cost preparation. The development of efficient and durable thin films could significantly impact the production and performance of these devices (Hu et al., 2010).

Safety and Hazards

Titanium disilicide is classified as a flammable solid. It may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust, mist, or fumes, and to avoid contact with skin, eyes, and clothing .

Future Directions

Titanium disilicide has been used in the semiconductor industry and has potential applications in energy conversion and storage, catalysis, biomedical devices, and environmental barriers . The development of atomic layer deposition (ALD) has extended the application space of this compound .

Properties

InChI

InChI=1S/2Si.Ti
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFJQEGUNXWZVAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Si]=[Ti]=[Si]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

TiSi2, Si2Ti
Record name Titanium disilicide
Source Wikipedia
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DSSTOX Substance ID

DTXSID70894998
Record name Titanium disilicide
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Molecular Weight

104.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

12039-83-7
Record name Titanium silicide (TiSi2)
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Record name Titanium silicide (TiSi2)
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Record name Titanium silicide (TiSi2)
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Record name Titanium disilicide
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Record name Titanium disilicide
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Q & A

Q1: How does titanium disilicide interact with silicon substrates during its formation?

A1: TiSi₂ forms through a solid-phase reaction between titanium and silicon. This process involves several stages, including the formation of a titanium-rich silicide (C49-TiSi₂) followed by a transformation to the more stable and lower resistivity this compound phase (C54-TiSi₂) [, , , ]. The presence of dopants in the silicon substrate, such as arsenic or phosphorus, can influence the growth rate and uniformity of the TiSi₂ layer [, ].

Q2: Does the presence of dopants in the silicon substrate affect TiSi₂ formation?

A2: Yes, the presence of dopants like arsenic or phosphorus in the silicon substrate can impact TiSi₂ formation. For example, heavily arsenic-doped substrates can lead to the formation of TiAs precipitates at the C49-TiSi₂ grain boundaries, increasing the C49-to-C54 transformation temperature [].

Q3: What is the molecular formula and weight of this compound?

A3: The molecular formula is TiSi₂, and its molecular weight is 104.08 g/mol.

Q4: Are there different phases of this compound?

A4: Yes, this compound exhibits different phases, with the C49 and C54 phases being the most relevant for microelectronic applications. The C49 phase is metastable with higher resistivity, while the C54 phase is the thermodynamically stable phase, exhibiting lower resistivity, making it desirable for interconnects [, ].

Q5: How does this compound perform at high temperatures?

A5: TiSi₂ demonstrates good thermal stability, making it suitable for high-temperature applications. Studies show its stability up to at least 600°C, and even higher temperatures when used as a contact material in thermoelectric generators [].

Q6: Can this compound be used as a catalyst?

A7: Research indicates that TiSi₂ can function as a catalyst for water splitting, facilitating hydrogen and oxygen generation []. This catalytic activity makes it a potential candidate for clean energy applications.

Q7: How stable is this compound as a catalyst for water splitting?

A8: Studies have shown that TiSi₂ maintains its catalytic stability for water splitting over several months, making it a promising material for long-term use in this application [].

Q8: Have there been any computational studies on this compound?

A9: While the provided research does not delve deeply into computational studies specifically focused on TiSi₂ properties, it highlights the use of analytical one-dimensional models to design and understand the behavior of lightly doped drain (LDD) devices incorporating TiSi₂. These models have demonstrated good agreement with experimental data, showcasing the potential of computational approaches in this field [].

Q9: How does the structure of this compound relate to its electrical conductivity?

A10: The C54 phase of TiSi₂ possesses a crystal structure that enables low electrical resistivity, making it highly desirable for applications requiring efficient electrical conduction, such as interconnects in microelectronic devices [, , ].

Q10: What factors can affect the stability of this compound thin films?

A11: Factors such as high temperatures and exposure to oxygen can impact the stability of TiSi₂ thin films. Capping layers, such as titanium nitride (TiN), have been shown to improve the thermal stability of TiSi₂ by hindering material diffusion [].

Q11: Are there any alternative materials to this compound in microelectronics?

A12: While TiSi₂ remains a dominant material, other metal silicides, like cobalt disilicide (CoSi₂) and nickel silicide (NiSi), are also being explored as potential alternatives for specific applications in microelectronics. The choice depends on factors such as resistivity, thermal stability, and compatibility with existing fabrication processes [].

Q12: What analytical techniques are commonly employed to characterize this compound?

A12: Characterizing TiSi₂ utilizes various techniques, including:

  • X-ray Diffraction (XRD): Determining crystal structure and phase identification [, ].
  • Rutherford Backscattering Spectrometry (RBS): Analyzing film thickness, composition, and impurity profiling [, , ].
  • Scanning Electron Microscopy (SEM): Examining surface morphology and microstructure [, ].
  • Transmission Electron Microscopy (TEM): Investigating microstructure and interface characteristics at high resolution [, ].
  • Atomic Force Microscopy (AFM): Studying surface roughness and morphology changes, particularly in thin films [].
  • Four-Point Probe Measurements: Determining sheet resistance and assessing electrical properties [, ].
  • X-ray Photoelectron Spectroscopy (XPS): Analyzing elemental composition and chemical states [].
  • Secondary Ion Mass Spectrometry (SIMS): Profiling elemental and isotopic composition, particularly for dopant distribution studies [].
  • Auger Electron Spectroscopy (AES): Analyzing elemental composition and chemical states, often combined with ion sputtering for depth profiling [].

Q13: When did this compound gain significant attention in microelectronics?

A15: TiSi₂ rose to prominence in the 1980s with the increasing demand for faster and more scalable integrated circuits. Its low resistivity and compatibility with silicon processing technologies led to its widespread adoption for gate and interconnect applications [, ].

Q14: Apart from microelectronics, what other fields benefit from this compound?

A16: The unique properties of TiSi₂ extend its applications beyond microelectronics:* Thermoelectric Generators: As a contact material on the hot side, enabling higher operating temperatures and improved efficiency [].* Biomedical Engineering: Incorporated into hydroxyapatite composites for enhanced mechanical and electrical properties in bone tissue engineering applications [, ].* Photocatalysis: Demonstrated potential in water splitting for hydrogen production [].* Lithium-ion Batteries: Explored as a potential anode material due to its layered structure and ability to intercalate lithium ions [].

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